N-4-(1-Pyrene)butyroylglycine
Overview
Description
N-4-(1-Pyrene)butyroylglycine is a synthetic compound with the molecular formula C22H19NO3 and a molecular weight of 345.39 g/mol . It is primarily used in proteomics research and has been shown to bind to peptidyl peptide bonds, inhibiting the activity of cellular enzymes such as glycogen synthase and phosphofructokinase .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-4-(1-Pyrene)butyroylglycine can be synthesized through a series of chemical reactions involving the coupling of 1-pyrenebutyric acid with glycine. The reaction typically involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis and is usually performed at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-4-(1-Pyrene)butyroylglycine undergoes various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives, although this is less common.
Substitution: The compound can undergo substitution reactions, particularly at the pyrene ring, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Substitution reactions often involve electrophilic aromatic substitution using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Scientific Research Applications
N-4-(1-Pyrene)butyroylglycine has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent linker for labeling biomolecules such as proteins, nucleic acids, or lipids.
Biology: Investigated for its ability to modulate bacterial cultures and inhibit enzyme activity.
Industry: Employed in the development of fluorescent probes and sensors for various analytical applications.
Mechanism of Action
N-4-(1-Pyrene)butyroylglycine exerts its effects by binding to peptidyl peptide bonds, thereby inhibiting the activity of cellular enzymes such as glycogen synthase and phosphofructokinase . This inhibition can affect various metabolic pathways and cellular processes, making it a valuable tool for studying enzyme function and regulation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Pyrene)butyroylalanine: Similar structure but with alanine instead of glycine.
N-(1-Pyrene)butyroylserine: Similar structure but with serine instead of glycine.
N-(1-Pyrene)butyroylthreonine: Similar structure but with threonine instead of glycine.
Uniqueness
N-4-(1-Pyrene)butyroylglycine is unique due to its specific binding affinity for peptidyl peptide bonds and its ability to inhibit key cellular enzymes. This makes it particularly useful for studying enzyme activity and protein interactions, setting it apart from other similar compounds .
Properties
IUPAC Name |
2-(4-pyren-1-ylbutanoylamino)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c24-19(23-13-20(25)26)6-2-3-14-7-8-17-10-9-15-4-1-5-16-11-12-18(14)22(17)21(15)16/h1,4-5,7-12H,2-3,6,13H2,(H,23,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPJIZQPSJBSOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)NCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402815 | |
Record name | N-4-(1-Pyrene)butyroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
228414-55-9 | |
Record name | N-[1-Oxo-4-(1-pyrenyl)butyl]glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=228414-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-4-(1-Pyrene)butyroylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402815 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.